![molecular formula C18H26N2O3S B6573301 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946351-71-9](/img/structure/B6573301.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide
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Overview
Description
“N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide” is a chemical compound . It is also known by its CAS Number: 927996-55-2 . The compound has a molecular weight of 240.33 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide was synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The IUPAC name for the compound is 1-(ethylsulfonyl)-1,2,3,4-tetrahydro-7-quinolinamine . The InChI Code is 1S/C11H16N2O2S/c1-2-16(14,15)13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature at room temperature .Scientific Research Applications
Potassium Channel Modulation
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide: has been investigated as a potential potassium channel opener. Certain N-heterocycles, including this compound, exhibit activity in modulating potassium channels. These channels play crucial roles in cellular excitability, neurotransmission, and muscle function. Researchers are exploring its effects on specific potassium channel subtypes and their potential therapeutic implications .
Antioxidant Properties
Ribofuranoside derivatives of nitrogen heterocycles, including our compound of interest, have shown enhanced antioxidant activity compared to conventional compounds. Antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. Investigating the antioxidant potential of this compound could lead to novel therapeutic strategies .
Safety and Hazards
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h10-11,13,15H,2-9,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYWESALJVRTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide |
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